molecular formula C15H16N4O2S B1347562 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione CAS No. 6466-43-9

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Cat. No. B1347562
CAS RN: 6466-43-9
M. Wt: 316.4 g/mol
InChI Key: FEHAMBYTUPDFJE-UHFFFAOYSA-N
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Description

The compound "8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione" is a derivative of purine, which is a fundamental component of nucleic acids and is involved in many biochemical processes. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related purine derivatives that have been synthesized and evaluated for their potential as therapeutic agents.

Synthesis Analysis

In the context of purine derivatives, the synthesis methods vary depending on the desired substitution patterns and functional groups. For instance, the first paper describes the preparation of a library of 69 tricyclic xanthine derivatives, which are structurally related to purine. These compounds were synthesized to improve water solubility and were evaluated for their potential as multitarget drugs for neurodegenerative diseases . The second paper discusses the selective sulfonylation of 8-bromoadenosine derivatives, providing a novel method for the synthesis of purine cyclonucleosides . The third paper presents the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives, with their structures confirmed by spectroscopic methods and elemental analysis .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The first paper identifies potent dual-target-directed A1/A2A adenosine receptor antagonists among the synthesized compounds, with one of the best compounds being a dichlorinated tetrahydropyrazino[2,1-f]purinedione . The third paper also describes the synthesis of purine derivatives with different substituents, indicating the versatility of purine as a scaffold for drug design .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of purine derivatives are complex and require careful selection of reagents and conditions. The second paper provides insight into the selective sulfonylation of 8-bromoadenosine derivatives, which is a key step in the synthesis of cyclonucleosides . This process involves the use of sodium hydride and triisopropyl-benzenesulfonyl chloride in N,N-dimethylformamide solution.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, are important for their pharmacological profile. The first paper specifically aimed to improve water solubility by introducing a basic nitrogen atom in the tetrahydropyrazine ring . The chemical properties, such as binding affinity to adenosine receptors and inhibition of monoamine oxidases, are also critical for the therapeutic potential of these compounds. The first paper reports on compounds with high affinity for human adenosine receptors and potent inhibition of MAO-B, suggesting their relevance in the treatment of neurodegenerative diseases .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) investigated a series of 8-aminoalkyl derivatives of purine-2,6-dione, revealing their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds exhibited anxiolytic and antidepressant properties in vivo, indicating their relevance in the development of psychotropic medications. The research highlights the modification of purine-2,6-dione derivatives to design new serotonin (5-HT) receptor ligands with a preserved π-electron system and lower molecular weight, emphasizing the chemical versatility and potential therapeutic applications of these derivatives Chłoń-Rzepa et al., 2013.

Synthetic Access and Chemical Diversity

Gobouri (2020) focused on synthesizing new derivatives incorporating 6-purineselenyl and 1,3,4-thiadiazols with the core structure of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. These derivatives were characterized using spectroscopic methods, demonstrating the compound's adaptability in forming a variety of chemical derivatives. This work showcases the compound's utility as a versatile precursor for developing substances with potential biological activities, contributing to its relevance in medicinal chemistry and drug design Gobouri, 2020.

Catalyst in Organic Synthesis

Yazdani-Elah-Abadi et al. (2017) explored the use of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) as a catalyst for synthesizing novel organic compounds, highlighting its application in green chemistry. Theophylline facilitated the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives under solvent-free conditions, showcasing its utility as an eco-friendly catalyst in promoting efficient chemical reactions. This underscores the compound's significance beyond pharmacological applications, extending to environmentally conscious chemical synthesis Yazdani-Elah-Abadi et al., 2017.

properties

IUPAC Name

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-22-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHAMBYTUPDFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294345
Record name NSC95910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

CAS RN

6466-43-9
Record name NSC95910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC95910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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